D-Arabinose-2-d
Description
Molecular Formula and Isotopic Composition
This compound possesses the molecular formula C₅H₉DO₅, representing the systematic replacement of one hydrogen atom with deuterium at the second carbon position of the pentose sugar framework. The compound exhibits a molecular weight of 151.14 daltons, which represents an increase of approximately 1.0 dalton compared to the non-deuterated D-arabinose due to the incorporation of the heavier deuterium isotope. The Chemical Abstracts Service registry number for this labeled compound is 288846-87-7, distinguishing it from the unlabeled D-arabinose which carries the registry number 10323-20-3.
The isotopic composition of this compound demonstrates a single deuterium substitution pattern, specifically targeting the hydrogen atom bonded to the second carbon atom in the pentose chain. This selective labeling approach preserves the overall chemical reactivity and biological recognition properties of the parent compound while introducing a detectable isotopic marker. The compound is available commercially with deuterium incorporation levels ranging from 97% to 98% chemical purity, indicating the high efficiency of the isotopic labeling process.
Stereochemical Configuration and Conformational Analysis
The stereochemical configuration of this compound maintains the characteristic spatial arrangement of the D-arabinose backbone, designated as (2S,3R,4R)-2,3,4,5-tetrahydroxypentanal in systematic nomenclature. The deuterium substitution at the second carbon position does not alter the fundamental stereochemical relationships between the hydroxyl groups and the carbon framework, preserving the three-dimensional structure essential for biological recognition and enzymatic interactions.
Conformational analysis studies of related arabinose derivatives have revealed the existence of multiple tautomeric forms in solution, including pyranose and furanose ring structures. Research conducted on D-arabinose in dimethyl sulfoxide demonstrated that approximately 33% of the compound exists in furanose form at equilibrium, while virtually no furanose is detected in aqueous solution. These conformational equilibria are influenced by solvent polarity and intermolecular hydrogen bonding patterns, suggesting that this compound would exhibit similar behavior with potential subtle modifications due to the deuterium kinetic isotope effect.
Nuclear magnetic resonance spectroscopy investigations of arabinose tautomeric equilibria have provided detailed insights into the conformational preferences of the pentose framework. The furanose-to-pyranose ratio in arabinose was determined to be 1:1.7 in dimethyl sulfoxide, indicating a dynamic equilibrium between ring forms. The stereochemical configuration around the deuterated carbon in this compound would be expected to follow similar patterns, with the deuterium atom potentially influencing the preferred conformations through altered vibrational frequencies and reduced hydrogen bonding capabilities.
Comparative Analysis with Non-deuterated D-Arabinose
The comparative analysis between this compound and its non-deuterated counterpart reveals several key differences arising from the isotopic substitution. Regular D-arabinose exhibits a molecular weight of 150.13 daltons with the molecular formula C₅H₁₀O₅, representing the baseline reference for evaluating the deuterated analog. The primary difference lies in the mass increase of 1.01 daltons due to deuterium incorporation, which provides the fundamental basis for mass spectrometric differentiation and metabolic tracking applications.
Chemical reactivity patterns between this compound and regular D-arabinose demonstrate substantial similarity in most contexts, with the deuterium substitution introducing a kinetic isotope effect that can influence reaction rates. The deuterium atom forms stronger bonds to carbon compared to hydrogen, resulting in reduced bond vibrational frequencies that can affect enzymatic turnover rates and chemical transformation kinetics. This isotope effect proves particularly valuable in mechanistic studies where the rate-limiting step involves bond formation or cleavage at the deuterated position.
Biological activity comparisons indicate that this compound retains the essential metabolic properties of the parent compound, functioning as an endogenous metabolite analog in biological systems. The compound serves as a substrate for enzymes such as D-arabinose dehydrogenase and D-arabinose 1-dehydrogenase, which catalyze the oxidation of arabinose to arabinono-1,4-lactone in the presence of nicotinamide adenine dinucleotide cofactors. The deuterium label enables precise tracking of metabolic flux and pathway analysis without significantly perturbing the normal biochemical processes.
| Property | D-Arabinose | This compound | Difference |
|---|---|---|---|
| Molecular Weight (daltons) | 150.13 | 151.14 | +1.01 |
| Molecular Formula | C₅H₁₀O₅ | C₅H₉DO₅ | -H, +D |
| CAS Registry Number | 10323-20-3 | 288846-87-7 | Different |
| Stereochemical Configuration | (2S,3R,4R) | (2S,3R,4R) | Identical |
| Biological Activity | Endogenous metabolite | Endogenous metabolite analog | Functionally similar |
The analytical applications of this compound extend beyond simple isotopic labeling, encompassing sophisticated nuclear magnetic resonance techniques where the deuterium nucleus provides distinct spectroscopic signatures. The compound demonstrates enhanced utility in biomolecular nuclear magnetic resonance studies and metabolism research, where the isotopic modification enables detailed mechanistic investigations and quantitative analysis of carbohydrate metabolism pathways. The preservation of the fundamental chemical and biological properties, combined with the analytical advantages of deuterium labeling, establishes this compound as an essential tool for advanced carbohydrate research and metabolic studies.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3R,4R)-2-deuterio-2,3,4,5-tetrahydroxypentanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5+/m1/s1/i3D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMYPHUHKUWMLA-PINTTZNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@@](C=O)([C@@H]([C@@H](CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protecting Group Strategies
The synthesis of D-arabinose-2-d begins with the protection of hydroxyl groups to direct deuteration selectively. Triethylsilyl (TES) and tert-butyldimethylsilyl (TBDMS) groups are widely used to shield primary and secondary hydroxyls. For instance, in the preparation of 2-nitroimidazole nucleosides derived from D-arabinose, triethylsilylation of the C5 hydroxyl group ensured solubility and prevented unwanted side reactions during coupling steps. Similarly, TBDMS protection enabled selective functionalization of the C2 position in stereoselective syntheses.
Deuteration Methods
Deuteration at the C2 position is typically achieved via reduction of a ketone intermediate or isotopic exchange. A notable method involves the synthesis of 2-amino-2-deoxy-D-arabinose derivatives, where a ketone precursor undergoes stereoselective reduction using deuterated reagents. Yamamoto et al. demonstrated this approach using diisobutylaluminum deuteride (DIBAL-D) to reduce a γ-lactone intermediate, yielding 2-deutero-2-amino-D-arabinose with high enantiomeric purity. Alternatively, acid-catalyzed exchange in deuterated solvents (e.g., D2O) has been explored, though this method risks compromising stereochemical fidelity.
Table 1: Comparative Analysis of Deuteration Methods
Deprotection and Isolation
Final deprotection steps often employ acidic or basic conditions. For example, trifluoroacetic acid (TFA) effectively removes silyl ether groups without altering the deuterium label. Subsequent purification via column chromatography or crystallization ensures high purity, with yields ranging from 50% to 75% depending on the protecting groups used.
Analytical Validation Techniques
Chiral Derivatization and Chromatography
Validating the stereochemical purity of this compound requires chiral analytical methods. Derivatization with R-(-)-2-octanol followed by trifluoroacetylation enables gas chromatography/mass spectrometry (GC/MS) analysis, distinguishing D- and L-enantiomers via retention times. Similarly, reductive amination with L-tryptophanamide and RP-HPLC has been employed to confirm the D-configuration in clinical samples.
Mass Spectrometric Confirmation
High-resolution mass spectrometry (HRMS) and isotope ratio monitoring are critical for verifying deuterium incorporation. For example, the tri-O-trifluoroacetyl derivative of this compound exhibits a characteristic mass shift (+1 Da) at the C2 position, confirmed via electron ionization (EI) spectra.
Applications and Implications
This compound serves as a vital tool in tracing arabinose metabolism in pathogens like Mycobacterium tuberculosis, where it labels lipoarabinomannan (LAM) in urine samples. Additionally, its use in nuclear magnetic resonance (NMR) studies resolves conformational dynamics in glycans, aiding drug design . Future research should optimize enzymatic deuteration and explore novel catalysts to improve yields and reduce costs.
Chemical Reactions Analysis
Types of Reactions
D-Arabinose-2-d undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form arabinonic acid.
Reduction: It can be reduced to form arabinitol.
Substitution: It can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine water and nitric acid.
Reduction: Sodium borohydride is frequently
Biological Activity
D-Arabinose-2-d, a rare sugar and an isomer of D-arabinose, has garnered attention in recent years for its diverse biological activities. This article explores its mechanisms of action, effects on various biological systems, and potential therapeutic applications based on recent research findings.
Overview of this compound
D-Arabinose is a pentose sugar that plays significant roles in various biological processes. This compound is a deuterated form, which can be traced in metabolic studies due to its unique isotopic labeling. This compound has been studied primarily for its effects on cancer cells, microbial growth, and potential roles in metabolic pathways.
-
Cell Cycle Arrest and Autophagy Induction
Recent studies have demonstrated that D-arabinose induces cell cycle arrest in cancer cells, particularly breast cancer cell lines. The mechanism involves the activation of the p38 MAPK signaling pathway, which promotes autophagy. Inhibition of autophagy using specific inhibitors reversed the cytotoxic effects of D-arabinose, highlighting its role in mediating growth suppression through autophagic processes . -
Inhibition of Tumor Cell Proliferation
D-Arabinose has been shown to significantly inhibit the proliferation of tumor cells in a dose-dependent manner. In vivo studies using mouse xenograft models confirmed that treatment with D-arabinose led to reduced tumor growth, further supporting its potential as an anti-cancer agent . -
Effects on Microbial Growth
The compound also exhibits inhibitory effects on bacterial biofilm formation and growth. For instance, it suppresses biofilm development on titanium surfaces and inhibits the growth of Caenorhabditis elegans in a concentration-dependent manner . This suggests that D-arabinose may have applications in controlling microbial infections.
Table 1: Summary of Biological Activities of this compound
Case Study: Cancer Research
A pivotal study explored the effects of D-arabinose on breast cancer cells, revealing that it not only inhibited cell proliferation but also induced autophagy through specific signaling pathways. The study utilized various assays including CCK-8 for cell viability and flow cytometry for cell cycle analysis, establishing a clear link between D-arabinose exposure and cellular responses indicative of growth inhibition .
Case Study: Microbial Interactions
Another study focused on the impact of D-arabinose on microbial growth dynamics. It was found that this sugar could significantly reduce bacterial populations and biofilm formation, suggesting its potential use as an antibacterial agent in clinical settings .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
Q & A
Q. How should researchers address ethical considerations when using this compound in studies involving human-derived cell lines?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
